Cas no 2219379-65-2 (2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)ethyl-5,5-dimethylhexanoic acid)

2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)ethyl-5,5-dimethylhexanoic acid 化学的及び物理的性質
名前と識別子
-
- 2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)ethyl-5,5-dimethylhexanoic acid
- 2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethyl]-5,5-dimethylhexanoic acid
- 2219379-65-2
- EN300-1716599
-
- インチ: 1S/C25H31NO4/c1-25(2,3)14-12-17(23(27)28)13-15-26-24(29)30-16-22-20-10-6-4-8-18(20)19-9-5-7-11-21(19)22/h4-11,17,22H,12-16H2,1-3H3,(H,26,29)(H,27,28)
- InChIKey: WFMOWIKDPSZIKW-UHFFFAOYSA-N
- SMILES: O(C(NCCC(C(=O)O)CCC(C)(C)C)=O)CC1C2C=CC=CC=2C2C=CC=CC1=2
計算された属性
- 精确分子量: 409.22530847g/mol
- 同位素质量: 409.22530847g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 4
- 重原子数量: 30
- 回転可能化学結合数: 10
- 複雑さ: 562
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 5.6
- トポロジー分子極性表面積: 75.6Ų
2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)ethyl-5,5-dimethylhexanoic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1716599-2.5g |
2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethyl]-5,5-dimethylhexanoic acid |
2219379-65-2 | 2.5g |
$3530.0 | 2023-09-20 | ||
Enamine | EN300-1716599-5.0g |
2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethyl]-5,5-dimethylhexanoic acid |
2219379-65-2 | 5g |
$8470.0 | 2023-06-04 | ||
Enamine | EN300-1716599-5g |
2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethyl]-5,5-dimethylhexanoic acid |
2219379-65-2 | 5g |
$5221.0 | 2023-09-20 | ||
Enamine | EN300-1716599-0.5g |
2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethyl]-5,5-dimethylhexanoic acid |
2219379-65-2 | 0.5g |
$1728.0 | 2023-09-20 | ||
Enamine | EN300-1716599-0.05g |
2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethyl]-5,5-dimethylhexanoic acid |
2219379-65-2 | 0.05g |
$1513.0 | 2023-09-20 | ||
Enamine | EN300-1716599-0.25g |
2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethyl]-5,5-dimethylhexanoic acid |
2219379-65-2 | 0.25g |
$1657.0 | 2023-09-20 | ||
Enamine | EN300-1716599-0.1g |
2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethyl]-5,5-dimethylhexanoic acid |
2219379-65-2 | 0.1g |
$1585.0 | 2023-09-20 | ||
Enamine | EN300-1716599-1.0g |
2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethyl]-5,5-dimethylhexanoic acid |
2219379-65-2 | 1g |
$2921.0 | 2023-06-04 | ||
Enamine | EN300-1716599-10.0g |
2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethyl]-5,5-dimethylhexanoic acid |
2219379-65-2 | 10g |
$12560.0 | 2023-06-04 | ||
Enamine | EN300-1716599-10g |
2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethyl]-5,5-dimethylhexanoic acid |
2219379-65-2 | 10g |
$7742.0 | 2023-09-20 |
2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)ethyl-5,5-dimethylhexanoic acid 関連文献
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Ren-Hao Cheng,Honghao Cai,Yu-Ren Huang,Xiaohong Cui,Zhong Chen,Hsuan-Ying Chen,Shangwu Ding Phys. Chem. Chem. Phys., 2021,23, 10899-10908
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Marc Sutter,Wissam Dayoub,Estelle Métay,Yann Raoul,Marc Lemaire Green Chem., 2013,15, 786-797
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Jiayu Zhang,Junfeng Xie,Min Wang,Xiangjiang Zheng,Zhen Zhang,Xuemei Li,Bo Tang Dalton Trans., 2018,47, 12667-12670
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Qiang Wang,Shiyou Guan,Bing Li Catal. Sci. Technol., 2017,7, 4064-4078
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5. A biomimetic magnetosome: formation of iron oxide within carboxylic acid terminated polymersomes†Jennifer Bain,Christopher J. Legge,Deborah L. Beattie,Annie Sahota,Catherine Dirks,Joseph R. Lovett,Sarah S. Staniland Nanoscale, 2019,11, 11617-11625
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Caihua Ding,Dong Yan,Yongjie Zhao,Yuzhen Zhao,Heping Zhou,Jingbo Li,Haibo Jin Phys. Chem. Chem. Phys., 2016,18, 25879-25886
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Padma Bukya,Zhong-Wen Liu,Kamaraju Seetha Rama Rao,David Raju Burri New J. Chem., 2019,43, 11871-11875
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Junbo Li,Jianlong Zhao,Jiayu Gao,Ju Liang,Wenlan Wu,Lijuan Liang New J. Chem., 2016,40, 7222-7228
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Serena Gargiulo,Diederik J. Opperman,Ulf Hanefeld,Isabel W. C. E. Arends,Frank Hollmann Chem. Commun., 2012,48, 6630-6632
2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)ethyl-5,5-dimethylhexanoic acidに関する追加情報
Introduction to 2-({(9H-Fluoren-9-yl)methoxycarbonyl}amino)ethyl-5,5-dimethylhexanoic Acid (CAS No. 2219379-65-2)
The compound 2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)ethyl-5,5-dimethylhexanoic acid, with CAS number 2219379-65-2, is a highly specialized organic molecule that has garnered significant attention in the fields of organic chemistry and materials science. This compound is notable for its unique structure, which combines a fluorenylmethoxycarbonyl (Fmoc) group with a substituted hexanoic acid moiety. The Fmoc group is a well-known protecting group in peptide synthesis, and its presence in this compound suggests potential applications in biochemistry and drug delivery systems.
Structure and Synthesis
The molecular structure of this compound is characterized by a hexanoic acid backbone with a 5,5-dimethyl substitution. The Fmoc group is attached via an ethyl linker to the nitrogen atom of the amino group. This arrangement provides the molecule with both hydrophilic and hydrophobic regions, making it suitable for various chemical reactions and applications. The synthesis of this compound typically involves multi-step processes, including the coupling of the Fmoc group to an amino alcohol derivative followed by oxidation to form the carboxylic acid.
Recent advancements in synthetic chemistry have enabled more efficient and scalable methods for producing this compound. Researchers have explored the use of microwave-assisted synthesis and catalytic techniques to optimize reaction conditions, thereby improving yield and purity. These developments are crucial for its application in large-scale production scenarios.
Properties and Applications
This compound exhibits interesting physical and chemical properties due to its hybrid structure. The Fmoc group contributes to its stability under certain reaction conditions, while the hexanoic acid moiety imparts acidic characteristics. These properties make it a versatile building block in organic synthesis.
In terms of applications, this compound has been investigated for its potential use as a precursor in peptide synthesis. The Fmoc group serves as an excellent protecting group for amino acids during peptide assembly, ensuring high yields and purity in the final product. Additionally, its hydrophobic nature makes it a candidate for use in drug delivery systems, where it can act as a carrier or stabilizing agent.
Recent studies have also explored its role in polymer chemistry. By incorporating this compound into polymeric materials, researchers have demonstrated enhanced mechanical properties and improved biocompatibility. These findings open up new avenues for its application in biomedical devices and advanced materials.
Research Highlights
Recent research has focused on understanding the interaction of this compound with biological systems. Studies conducted using advanced spectroscopic techniques have provided insights into its binding affinity with proteins and enzymes. These findings are particularly relevant for drug design, where precise molecular interactions are critical for therapeutic efficacy.
Moreover, computational chemistry approaches have been employed to predict the behavior of this compound under various conditions. Molecular dynamics simulations have revealed its conformational flexibility and stability in different solvents, which are essential factors for its practical applications.
Conclusion
In summary, 2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)ethyl-5,5-dimethylhexanoic acid (CAS No. 2219379-65-2) is a multifaceted compound with promising applications across multiple disciplines. Its unique structure and functional groups make it an invaluable tool in organic synthesis, peptide chemistry, and materials science. As research continues to uncover new properties and applications, this compound is poised to play an increasingly important role in advancing scientific innovation.
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